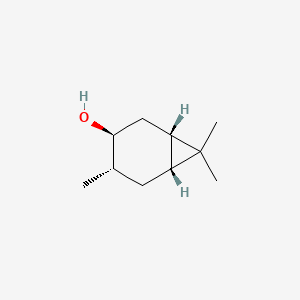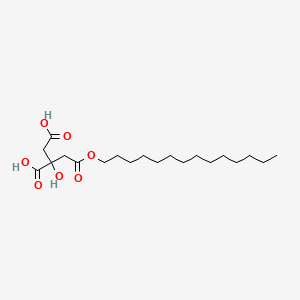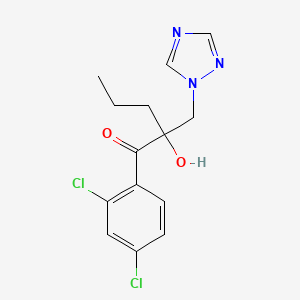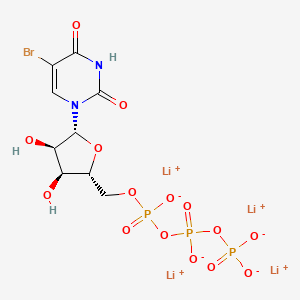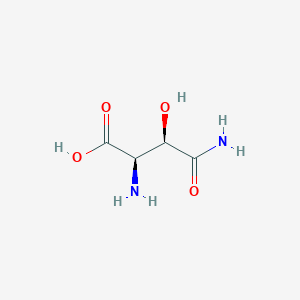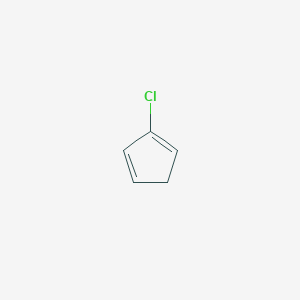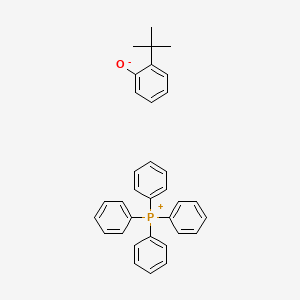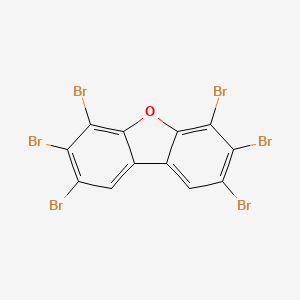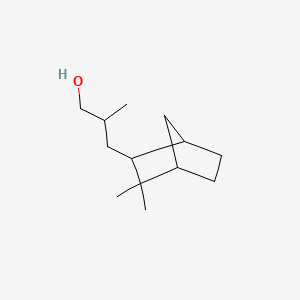
beta,3,3-Trimethylbicyclo(2.2.1)heptane-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 304-876-8 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were commercially available in the European Community between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of EINECS 304-876-8 involves specific synthetic routes and reaction conditions. One common method is electrochemical etching using neutral electrolytes such as sodium chloride and sodium nitrate. This method is environmentally friendly and minimizes harm to humans . The process involves varying electrolyte concentrations, current densities, and etching times to achieve the desired properties.
Industrial Production Methods: In industrial settings, the production of EINECS 304-876-8 often involves metallographic preparation techniques. These include cutting, mounting, grinding, polishing, and etching. The choice of cutting tools, such as abrasive and precision saws, and the use of coolants are crucial to achieving high-quality results .
Análisis De Reacciones Químicas
Types of Reactions: EINECS 304-876-8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions can yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
EINECS 304-876-8 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions and as a catalyst in industrial processes. In biology, it plays a role in biochemical assays and molecular biology techniques. In medicine, the compound is utilized in drug development and diagnostic tests. Additionally, it has applications in the industry, including materials science and environmental monitoring .
Mecanismo De Acción
The mechanism of action of EINECS 304-876-8 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biochemical and physiological changes, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to EINECS 304-876-8 include other substances listed in the EINECS inventory, such as formaldehyde (EINECS 200-001-8), guanidinium chloride (EINECS 200-002-3), and dexamethasone (EINECS 200-003-9) .
Uniqueness: EINECS 304-876-8 is unique due to its specific chemical structure and properties, which distinguish it from other similar compounds. Its versatility and wide range of applications make it a valuable compound in various scientific fields.
Propiedades
Número CAS |
94291-52-8 |
|---|---|
Fórmula molecular |
C13H24O |
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
3-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C13H24O/c1-9(8-14)6-12-10-4-5-11(7-10)13(12,2)3/h9-12,14H,4-8H2,1-3H3 |
Clave InChI |
YOXKTNCHPWZYJH-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1C2CCC(C2)C1(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



